(S)-Oxiracetam

Description

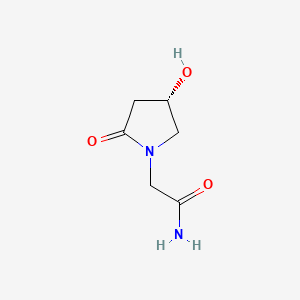

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLAQQPQKRMGSS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C1=O)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317414 | |

| Record name | (S)-Oxiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88929-35-5 | |

| Record name | (S)-Oxiracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88929-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088929355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Oxiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of (S)-Oxiracetam: A Technical Guide for Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of (S)-Oxiracetam, the biologically active enantiomer of the nootropic agent Oxiracetam. The focus is on a practical "chiral pool" synthesis approach, starting from a readily available chiral precursor. Furthermore, this guide provides a comprehensive protocol for the analysis of the enantiomeric purity of the final compound using chiral High-Performance Liquid Chromatography (HPLC). All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

Oxiracetam, a member of the racetam family of nootropic compounds, is known to enhance cognitive function. As with many chiral drugs, the pharmacological activity of Oxiracetam is primarily attributed to one of its enantiomers, specifically the (S)-enantiomer. Therefore, the development of synthetic routes that selectively produce this compound is of significant interest to ensure a product with higher potency and a potentially improved safety profile. This guide outlines a robust method for the enantioselective synthesis of this compound and the subsequent analysis of its enantiomeric purity.

Enantioselective Synthesis of this compound via a Chiral Pool Approach

This synthetic strategy leverages a "chiral pool" approach, starting with the enantiomerically pure precursor, (S)-4-amino-3-hydroxybutyrate. This method avoids the need for chiral resolution of a racemic mixture, which can be inefficient. The overall synthetic pathway is depicted in the workflow diagram below.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below.

Step 1: Esterification of (S)-4-amino-3-hydroxybutyrate

-

To a round-bottom flask, add (S)-4-amino-3-hydroxybutyrate and 18 volumes of ethanol.

-

Stir the mixture and heat to 60°C for approximately 5 hours, monitoring the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The crude product, Intermediate I ((S)-ethyl 4-amino-3-hydroxybutanoate), is obtained and can be used in the next step with or without further purification.

Step 2: Condensation with a Halogenated Acetic Ester

-

Dissolve Intermediate I in a suitable aprotic solvent.

-

Add a halogenated acetic ester (e.g., ethyl bromoacetate) to the solution.

-

The reaction is carried out to yield Intermediate II.

Step 3: Ring Closure to form the Pyrrolidinone Ring

-

Intermediate II is subjected to ring closure conditions to form the corresponding (S)-4-hydroxy-2-oxopyrrolidine-1-acetate derivative (Intermediate III).

Step 4: Ammonolysis to this compound

-

Treat Intermediate III with ammonia (e.g., aqueous ammonia or ammonia in an alcoholic solvent) to carry out the ammonolysis of the ester group.

-

Upon completion of the reaction, the crude this compound is isolated.

-

The final product is purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes the expected yields and enantiomeric excess for the synthesis of this compound.

| Step | Product | Estimated Yield (%) | Expected Enantiomeric Excess (e.e.) (%) |

| 1 | Intermediate I | > 95 | > 99 |

| 2 | Intermediate II | 85 - 90 | > 99 |

| 3 | Intermediate III | 80 - 85 | > 99 |

| 4 | This compound | 75 - 80 (after purification) | > 99 |

Enantiomeric Purity Analysis by Chiral HPLC

The determination of the enantiomeric purity of the synthesized this compound is crucial. A validated chiral HPLC method is the standard for this analysis.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the synthesized this compound.

-

Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

-

A standard HPLC system equipped with a UV detector is suitable.

-

The specific parameters for the chiral separation are detailed in the table below.

| Parameter | Specification |

| Column | Chiralpak IA or equivalent amylose-based chiral stationary phase |

| Mobile Phase | A mixture of n-hexane and ethanol (e.g., 80:20 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

3. System Suitability:

-

Inject a solution of racemic Oxiracetam to confirm the resolution of the two enantiomers. The resolution factor between the (S)- and (R)-Oxiracetam peaks should be greater than 1.5.

-

The tailing factor for the this compound peak should be less than 2.0.

4. Data Analysis:

-

Integrate the peak areas for both the (S)- and (R)-enantiomers in the chromatogram of the synthesized sample.

-

Calculate the enantiomeric excess (e.e.) using the following formula:

-

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Conclusion

This technical guide provides a comprehensive framework for the enantioselective synthesis of this compound and the subsequent analysis of its enantiomeric purity. The "chiral pool" approach offers an efficient pathway to the desired enantiomer, and the detailed chiral HPLC method ensures accurate determination of the final product's purity. By following these protocols, researchers and drug development professionals can reliably produce and characterize high-purity this compound for further investigation and development.

(S)-Oxiracetam: A Deep Dive into its Neuroprotective Mechanisms Against Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the neuroprotective effects of (S)-Oxiracetam, the active enantiomer of the nootropic agent Oxiracetam, with a specific focus on its mechanisms against oxidative stress. Oxidative stress, a key pathological factor in numerous neurodegenerative diseases, is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This compound has emerged as a promising compound that mitigates neuronal damage by targeting various facets of the oxidative stress response.

Core Neuroprotective Actions

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by enhancing cellular energy metabolism, bolstering endogenous antioxidant systems, and modulating inflammatory pathways that contribute to oxidative damage.[1][2] Clinical and preclinical studies have demonstrated that this compound is the key effective component of the racemic oxiracetam mixture, responsible for alleviating cognitive impairment and neuronal damage.[2][3]

Quantitative Insights into Neuroprotection

The following tables summarize key quantitative data from studies investigating the effects of this compound and its racemic form on markers of oxidative stress and neuroinflammation.

Table 1: Effect of Oxiracetam on Nitric Oxide Production and iNOS Expression

| Treatment Group | iNOS mRNA Level (Fold over Control) | Nitric Oxide (NO) Production (µM) |

| Control | 1.00 ± 0.00 | Undetectable |

| Aβ-stimulated | 1.48 ± 0.06 | 15.2 ± 1.5 |

| Aβ + Oxiracetam | 1.01 ± 0.05* | 8.7 ± 0.9** |

*p < 0.05 compared to Aβ-stimulated group. Data from a study on amyloid-β (Aβ)-induced microglial activation.[4] Oxiracetam was shown to downregulate the expression of inducible nitric oxide synthase (iNOS) mRNA and subsequently reduce the production of nitric oxide, a key mediator of oxidative stress.[4]

Table 2: Modulation of Inflammatory Cytokine Expression by Oxiracetam

| Treatment Group | IL-1β mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) | TNF-α mRNA Expression (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| Aβ-stimulated | >4.0 | >3.0 | >2.5 |

| Aβ + Oxiracetam | <2.0 | <1.5 | <1.5* |

*Denotes significant reduction compared to the Aβ-stimulated group. This data highlights Oxiracetam's ability to suppress the expression of pro-inflammatory cytokines in activated microglial cells, thereby reducing the inflammatory component of oxidative stress.[4][5]

Table 3: Impact of this compound on Endogenous Antioxidants

| Treatment Group | Glutathione Content | Ascorbic Acid Content |

| Sham | Normal | Normal |

| Model (2-VO) | Decreased | Decreased |

| Model + this compound | Increased | Increased |

| Model + Oxiracetam | Increased | Increased |

*p < 0.05 compared to the model group. This study demonstrated that both this compound and the racemic mixture increased the levels of crucial endogenous antioxidants in a rat model of chronic cerebral hypoperfusion (2-vessel occlusion).[1]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound against oxidative stress are mediated by complex signaling pathways. Key among these is the modulation of cellular energy metabolism and the Akt/mTOR pathway.

Caption: this compound's neuroprotective signaling cascade.

This compound has been shown to enhance ATP metabolism, which is crucial for neuronal survival and function.[1] Furthermore, its ability to increase the levels of endogenous antioxidants like glutathione and ascorbic acid directly counteracts the damaging effects of ROS.[1] The activation of the Akt/mTOR signaling pathway is another critical mechanism, as this pathway is a key regulator of cell survival and apoptosis.[6] By modulating these pathways, this compound effectively reduces neuronal damage and improves cognitive function in models of cerebrovascular disease.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols based on the cited literature for key experiments.

Induction of Oxidative Stress in Microglial Cells

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Aβ Oligomer Preparation: Amyloid-β (1-42) peptide is dissolved in hexafluoroisopropanol (HFIP), evaporated, and then resuspended in dimethyl sulfoxide (DMSO). This stock is then diluted in DMEM to the desired concentration and incubated to form oligomers.

-

Treatment: BV2 cells are pre-treated with Oxiracetam at various concentrations for a specified period (e.g., 1 hour) before being stimulated with Aβ oligomers for 24 hours to induce an inflammatory and oxidative stress response.[4][5]

Assessment of Nitric Oxide Production

-

Sample Collection: After the treatment period, the cell culture supernatant is collected.

-

Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent system according to the manufacturer's instructions.

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader, and the nitrite concentration is calculated from a standard curve.[4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from the treated BV2 cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using specific primers for the target genes (e.g., iNOS, IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[4][5]

Caption: Workflow for in vitro oxidative stress experiments.

Chronic Cerebral Hypoperfusion Model (2-Vessel Occlusion)

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Surgical Procedure: Under anesthesia, the bilateral common carotid arteries are permanently occluded (2-VO) to induce chronic cerebral hypoperfusion. Sham-operated animals undergo the same surgical procedure without artery occlusion.

-

Drug Administration: this compound, Oxiracetam, or vehicle is administered to the rats (e.g., by oral gavage) for a specified duration following the surgery.

-

Tissue Analysis: After the treatment period, brain tissue (e.g., cortex) is collected for analysis of antioxidant levels (e.g., glutathione, ascorbic acid) using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]

Conclusion

This compound demonstrates significant neuroprotective potential against oxidative stress through a multifaceted mechanism of action. By enhancing cellular energy metabolism, increasing the levels of endogenous antioxidants, and suppressing neuroinflammatory pathways, this compound presents a compelling case for further investigation and development as a therapeutic agent for neurodegenerative conditions where oxidative stress is a key pathological feature. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising nootropic compound.

References

- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease [frontiersin.org]

- 5. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Chemical Structure of (S)-Oxiracetam

Authored by: Gemini

November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical structure, and synthesis of (S)-Oxiracetam, the pharmacologically active enantiomer of the nootropic agent Oxiracetam. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the stereoselective synthesis and analytical methodologies for the chiral separation of Oxiracetam enantiomers. Furthermore, it explores the proposed mechanism of action and signaling pathways associated with the cognitive-enhancing effects of this compound. All quantitative data are presented in tabular format for clarity, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language are provided to illustrate synthetic routes and biological pathways.

Introduction

Oxiracetam, a cyclic derivative of gamma-aminobutyric acid (GABA), is a member of the racetam family of nootropic drugs, which are known for their cognitive-enhancing properties.[1][2] First synthesized in 1974, Oxiracetam has been clinically used as a racemic mixture of its (S)- and (R)-enantiomers to treat cognitive deficits of cerebrovascular origin.[3][4] Subsequent research has revealed that the pharmacological activity of Oxiracetam is predominantly attributed to the (S)-enantiomer.[1][2][4] Studies have indicated that this compound exhibits a more favorable pharmacokinetic profile, including a higher absorption rate and a slower elimination rate compared to the racemic mixture.[2] This has led to a focused interest in the development of enantiomerically pure this compound as a therapeutic agent.

This guide will delve into the specifics of this compound, from its initial discovery to its detailed chemical and structural properties.

Discovery and Development

Oxiracetam (4-hydroxy-2-oxo-1-pyrrolidineacetamide) was first synthesized in 1974 by the Smith Kline Beecham Company as an analog of piracetam.[3][5] For many years, it was prescribed and studied as a racemic mixture. The recognition that many chiral drugs exhibit stereoselective pharmacology prompted investigations into the individual enantiomers of Oxiracetam.

It was discovered that the (S)-enantiomer is the primary active component responsible for the nootropic effects of the racemic mixture.[2][4][6] Research has demonstrated that this compound is more effective than the (R)-enantiomer in ameliorating cognitive impairments in preclinical models.[4][6] This discovery has shifted the focus of research and development towards the stereoselective synthesis and clinical application of the pure (S)-enantiomer.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a pyrrolidinone ring with a hydroxyl group at the 4th position and an acetamide group attached to the nitrogen atom. The stereocenter is located at the 4th carbon of the pyrrolidinone ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide | [7] |

| Molecular Formula | C₆H₁₀N₂O₃ | [5][7] |

| Molecular Weight | 158.16 g/mol | [5][7] |

| CAS Number | 88929-35-5 | [7] |

| Appearance | White, microcrystalline powder | [5] |

| Melting Point | 135-136 °C | [5] |

| Optical Rotation [α]D | -36.0° (c = 1.00 in water) | [5] |

| XLogP3 | -2.2 | [7] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 3 |

Synthesis and Chiral Separation

The production of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of the racemic mixture.

Chiral Resolution of Racemic Oxiracetam

One effective method for obtaining this compound is through the chiral resolution of the racemic mixture. A notable approach involves cocrystallization with a chiral resolving agent or an achiral compound that facilitates spontaneous resolution.

This protocol is based on the principle of spontaneous chiral resolution through the formation of ionic cocrystals with magnesium chloride.[3]

-

Preparation of the Racemic Mixture: Racemic Oxiracetam (RS-OXI) is dissolved in a suitable solvent, such as water, ethanol, or methanol.

-

Addition of Resolving Agent: An equimolar amount of magnesium chloride (MgCl₂) is added to the solution.

-

Cocrystallization: The solution is subjected to conditions that promote crystallization, such as slow evaporation or slurry crystallization.

-

Spontaneous Resolution: During crystallization, the MgCl₂ selectively forms a conglomerate of S-OXI·MgCl₂·5H₂O and R-OXI·MgCl₂·5H₂O, where each crystal contains only one enantiomer.[3]

-

Separation and Purification: The resulting crystals can be mechanically separated based on their morphology, if distinct, or through preferential crystallization techniques. The desired this compound enantiomer is then isolated from the cocrystal.

Caption: Workflow for the chiral resolution of racemic Oxiracetam.

Stereoselective Synthesis

Asymmetric synthesis provides a direct route to enantiomerically pure this compound, avoiding the need for resolution of a racemic mixture. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction. While specific industrial-scale syntheses are often proprietary, general strategies for stereoselective synthesis are well-established in organic chemistry.[9][10]

Analytical Methods for Enantiomeric Separation

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of Oxiracetam enantiomers.

The following protocol is a representative method for the determination of Oxiracetam enantiomers in biological samples.[11]

-

Sample Preparation: Plasma samples are deproteinized, typically by methanol extraction.

-

Chromatographic System:

-

Detection: The column eluent is monitored using a UV detector at a wavelength of 214 nm.[11]

-

Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve.

Table 2: HPLC Method Parameters for Oxiracetam Enantiomer Separation

| Parameter | Condition | Reference(s) |

| Column | Chiralpak ID (250 mm × 4.6 mm, 5 µm) | [11] |

| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (78:22:0.1, v/v/v) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Detection | UV at 214 nm | [11] |

| Linearity Range | 0.50-100 µg/mL for both enantiomers | [11] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is still under investigation, but it is believed to exert its nootropic effects through multiple pathways, primarily by modulating brain metabolism and neurotransmitter systems.[1][2]

Studies in animal models of chronic cerebral hypoperfusion have shown that this compound, but not (R)-Oxiracetam, can alleviate cognitive impairments.[4][6] The proposed mechanisms include:

-

Regulation of ATP Metabolism: this compound has been shown to regulate the levels of ATP, ADP, and AMP in the brain, suggesting an influence on cerebral energy metabolism.[4][6]

-

Modulation of the Glutamate-Glutamine Cycle: The compound appears to influence the balance of the excitatory neurotransmitter glutamate and its precursor glutamine.[4][6]

-

Antioxidant Effects: this compound may also possess antioxidant properties that protect neurons from oxidative stress.[4][6]

-

Inhibition of Astrocyte Activation: It has been observed to inhibit the activation of astrocytes in the hippocampus, which is a cellular response to brain injury.[4][6]

Caption: Proposed signaling pathways of this compound.

Conclusion

This compound has been identified as the pharmacologically active enantiomer of the nootropic drug Oxiracetam. Its distinct chemical structure and stereochemistry are central to its enhanced efficacy and favorable pharmacokinetic profile. The development of efficient stereoselective synthesis and chiral resolution methods, such as cocrystallization with MgCl₂, are crucial for the production of enantiomerically pure this compound. Analytical techniques, particularly enantioselective HPLC, are essential for quality control and pharmacokinetic studies. Further research into the precise molecular mechanisms and signaling pathways of this compound will continue to be a significant area of investigation in the pursuit of improved treatments for cognitive disorders.

References

- 1. Oxiracetam: Overview, Pharmacokinetics, Tolerability and Safety_Chemicalbook [chemicalbook.com]

- 2. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxiracetam [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H10N2O3 | CID 6603951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxiracetam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 10. ethz.ch [ethz.ch]

- 11. Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Oxiracetam's Role in Modulating Synaptic Plasticity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Oxiracetam, the active enantiomer of the nootropic agent oxiracetam, has demonstrated significant potential in modulating synaptic plasticity, a fundamental process for learning and memory. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, focusing on its influence on glutamatergic and cholinergic neurotransmission, and its impact on key signaling pathways that govern synaptic strength. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to support further research and drug development in the field of cognitive enhancement.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process that is crucial for learning, memory formation, and overall cognitive function. Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary molecular correlate of learning and memory. Nootropic agents, or "cognitive enhancers," are compounds that aim to improve mental functions, and the racetam class of drugs has been a subject of interest for decades.

Oxiracetam, a derivative of the parent racetam compound piracetam, has been shown to possess cognitive-enhancing properties. Subsequent research has identified this compound as the active stereoisomer responsible for these effects[1][2]. This guide will delve into the specific molecular mechanisms by which this compound modulates synaptic plasticity, providing a technical resource for the scientific community.

Core Mechanisms of Action

This compound exerts its effects on synaptic plasticity through a multi-faceted approach, primarily by modulating key neurotransmitter systems and intracellular signaling cascades.

Modulation of Glutamatergic Neurotransmission

The glutamatergic system, particularly through the action of AMPA and NMDA receptors, is central to the induction and expression of LTP. This compound positively modulates AMPA receptors, leading to an enhancement of excitatory postsynaptic potentials (EPSPs).

-

Positive Allosteric Modulation of AMPA Receptors: Oxiracetam acts as a positive allosteric modulator of AMPA receptors, which means it binds to a site on the receptor distinct from the glutamate binding site to enhance its function. This results in an increased ion influx (Na+ and Ca2+) in response to glutamate, thereby strengthening the synaptic transmission. Studies have shown that oxiracetam enhances AMPA-stimulated 45Ca2+ influx in neuronal cultures and increases the maximal density of [3H]AMPA binding sites in synaptic membranes from the rat cerebral cortex[3].

-

Enhancement of Long-Term Potentiation (LTP): By potentiating AMPA receptor function, this compound facilitates the induction of LTP. Electrophysiological studies have demonstrated that oxiracetam produces a concentration-dependent and persistent increase in the initial slope and amplitude of the field excitatory postsynaptic potential (fEPSP) in the CA1 region of rat hippocampal slices[4].

Influence on Cholinergic System

The cholinergic system plays a vital role in attention, learning, and memory. This compound has been shown to enhance cholinergic neurotransmission.

-

Increased Acetylcholine (ACh) Release: Studies using in vivo microdialysis have demonstrated that oxiracetam increases the release of acetylcholine in the hippocampus of freely moving rats. This increased availability of ACh in the synaptic cleft can contribute to improved cognitive function.

Modulation of Intracellular Signaling Pathways

This compound's influence on synaptic plasticity extends to the modulation of key intracellular signaling cascades that are critical for the structural and functional changes underlying LTP.

-

Activation of Protein Kinase C (PKC): PKC is a family of enzymes that are crucial for signal transduction and are heavily involved in synaptic plasticity. Oxiracetam has been shown to increase the activity of membrane-bound PKC in the hippocampus. This activation of PKC can lead to the phosphorylation of various downstream targets, including AMPA receptors, which can enhance their function and trafficking to the synapse[5][6].

-

Involvement of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII): CaMKII is another critical kinase in the LTP signaling cascade. While direct quantitative data on this compound's effect on CaMKII is limited, its role in LTP and its interplay with PKC suggest a potential indirect influence on CaMKII activation.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of oxiracetam on synaptic plasticity and related mechanisms. It is important to note that much of the available data is for the racemic mixture of oxiracetam, of which this compound is the active component.

Table 1: Effects of Oxiracetam on Long-Term Potentiation (LTP)

| Parameter Measured | Brain Region | Model System | Oxiracetam Concentration/Dose | Observed Effect | Reference |

| fEPSP Slope and Amplitude | CA1 Hippocampus | Rat Hippocampal Slices | 1 µM | Maximal increase of 70% | [4] |

Table 2: Effects of Oxiracetam on Neurotransmitter Release

| Neurotransmitter | Brain Region | Model System | Oxiracetam Dose | Observed Effect | Reference |

| Acetylcholine (ACh) | Hippocampus | Freely Moving Rats (in vivo microdialysis) | 100 mg/kg i.p. | 63% increase in release |

Table 3: Effects of Oxiracetam on Signaling Molecules

| Molecule | Brain Region | Model System | Oxiracetam Treatment | Observed Effect | Reference |

| Membrane-bound Protein Kinase C (PKC) | Hippocampus | Learning-impaired DBA/2 Mice | 50 mg/kg i.p. daily for 9 days | Significant increase correlated with improved spatial learning | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on synaptic plasticity.

In Vitro Long-Term Potentiation (LTP) Recording in Hippocampal Slices

This protocol describes the extracellular field potential recording of LTP in the CA1 region of the hippocampus.

5.1.1 Materials

-

Adult male Wistar rats (200-250 g)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, saturated with 95% O2 / 5% CO2.

-

Dissection tools (scissors, forceps, spatula)

-

Vibrating microtome (vibratome)

-

Submerged recording chamber

-

Glass microelectrodes (filled with aCSF, 1-5 MΩ resistance)

-

Bipolar stimulating electrode

-

Amplifier, digitizer, and data acquisition software

5.1.2 Protocol

-

Slice Preparation:

-

Anesthetize the rat and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Recording Setup:

-

Transfer a single slice to the submerged recording chamber perfused with oxygenated aCSF at 32°C.

-

Place the stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents.

-

Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

-

Baseline Recording:

-

Deliver single baseline stimuli (0.1 ms duration) every 30 seconds at an intensity that elicits 50% of the maximal fEPSP amplitude.

-

Record a stable baseline for at least 20 minutes.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

-

Post-HFS Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the post-HFS fEPSP slopes to the average baseline slope and express as a percentage.

-

AMPA Receptor Surface Expression Assay (Biotinylation)

This protocol details a method to quantify changes in the surface expression of AMPA receptors in cultured neurons.

5.2.1 Materials

-

Primary hippocampal or cortical neuron cultures

-

Phosphate-buffered saline (PBS)

-

Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., glycine in PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Streptavidin-agarose beads

-

SDS-PAGE gels, transfer apparatus, and western blot reagents

-

Primary antibodies against AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence detection reagents

5.2.2 Protocol

-

Cell Treatment:

-

Treat cultured neurons with this compound or vehicle control for the desired time.

-

-

Biotinylation of Surface Proteins:

-

Wash cells twice with ice-cold PBS.

-

Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label surface proteins.

-

Quench the biotinylation reaction by washing with a quenching solution.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Isolation of Biotinylated Proteins:

-

Incubate a portion of the cell lysate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (surface) proteins.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against specific AMPA receptor subunits.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the surface and total protein fractions.

-

Express the surface receptor level as a ratio of the surface to total protein.

-

Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure PKC activity in neuronal cell lysates.

5.3.1 Materials

-

Neuronal cell cultures or brain tissue homogenates

-

PKC assay kit (commercially available)

-

Lysis buffer (specific to the kit)

-

PKC substrate (e.g., a specific peptide)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

5.3.2 Protocol

-

Sample Preparation:

-

Treat cells or animals with this compound or vehicle control.

-

Prepare cell lysates or tissue homogenates in the appropriate lysis buffer.

-

Separate the cytosolic and membrane fractions by ultracentrifugation.

-

-

Kinase Reaction:

-

In a reaction tube, combine the sample (e.g., membrane fraction), PKC substrate, and reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 10 minutes).

-

-

Stopping the Reaction and Measuring Phosphorylation:

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

-

Data Analysis:

-

Calculate the PKC activity based on the amount of ³²P incorporated into the substrate per unit of time and protein.

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound in modulating synaptic plasticity.

Experimental Workflow: LTP Measurement

Caption: Experimental workflow for in vitro Long-Term Potentiation (LTP) measurement.

Logical Relationship: Mechanism to Outcome

Caption: Logical relationship from molecular mechanisms to behavioral outcomes of this compound.

Conclusion and Future Directions

This compound demonstrates a clear role in the modulation of synaptic plasticity through its effects on the glutamatergic and cholinergic systems, as well as key intracellular signaling pathways involving PKC. The available data, primarily from studies on the racemic mixture oxiracetam, strongly suggests that the (S)-enantiomer is a promising candidate for cognitive enhancement.

Future research should focus on elucidating the precise quantitative effects of the isolated this compound on LTP, AMPA receptor subunit trafficking and phosphorylation, and the activation of CaMKII. Further investigation into the dose-response relationships and the long-term effects of this compound on synaptic structure and function will be crucial for its potential development as a therapeutic agent for cognitive disorders. The detailed protocols provided in this guide offer a foundation for such future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the nootropic drug oxiracetam on field potentials of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cognition stimulating drugs modulate protein kinase C activity in cerebral cortex and hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of hippocampally-mediated learning and protein kinase C activity by oxiracetam in learning-impaired DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Oxiracetam: An In-Depth Technical Guide to its Initial In Vitro Neuronal Activity

Foreword: This document provides a comprehensive overview of the initial in vitro studies relevant to the neuronal activity of (S)-Oxiracetam. It is intended for researchers, scientists, and drug development professionals. While in vivo research strongly indicates that the (S)-enantiomer is the primary active component of the nootropic drug oxiracetam, a notable gap exists in the publicly available scientific literature regarding in vitro studies that specifically isolate and characterize the neuronal effects of this compound in comparison to its (R)-enantiomer.[1][2] Consequently, this guide synthesizes findings from in vitro studies on racemic oxiracetam with in vivo data on this compound to build a comprehensive picture of its likely mechanisms of action at the neuronal level.

Executive Summary

This compound is emerging as the key pharmacologically active enantiomer of the racemic nootropic agent, oxiracetam.[1] While clinical and preclinical in vivo studies highlight its potential in mitigating cognitive impairment, the foundational in vitro evidence detailing its direct neuronal effects is less explicitly defined for the single enantiomer. This guide collates the available data to shed light on its mechanisms of action, focusing on its influence on glutamatergic neurotransmission, neuroprotection, and associated signaling pathways. The primary hypothesized mechanisms derived from existing research on racemic oxiracetam point towards a positive modulation of AMPA receptors and an enhancement of neurotransmitter release.[3][4]

Modulation of Glutamatergic Systems

The glutamatergic system, particularly the AMPA receptor, is a primary target for the cognitive-enhancing effects of the racetam class of drugs. In vitro studies on racemic oxiracetam indicate a positive allosteric modulation of AMPA receptors, which is believed to be a central mechanism of its pro-cognitive effects.

Enhancement of AMPA Receptor-Mediated Calcium Influx

In vitro experiments using primary cultures of cerebellar granule cells have demonstrated that micromolar concentrations of racemic oxiracetam can enhance the influx of Ca2+ stimulated by AMPA.[3] This effect is specific to AMPA receptors, as no potentiation was observed with kainate or NMDA receptor activation.[3][4] This suggests that this compound likely acts as a positive modulator, increasing the efficacy of AMPA receptor activation.

Table 1: Effect of Racemic Oxiracetam on AMPA-Stimulated 45Ca2+ Influx

| Compound | Concentration Range | Observation | Cell Type | Reference |

| Racemic Oxiracetam | Micromolar | Enhanced AMPA-stimulated 45Ca2+ influx | Primary cultures of cerebellar granule cells | [3] |

Increased AMPA Receptor Binding Density

Studies on synaptic membranes from the rat cerebral cortex have shown that racemic oxiracetam can increase the maximal density of specific binding sites for [3H]AMPA.[3] This suggests a potential mechanism of either inducing a conformational change in the receptor that favors ligand binding or promoting the cell surface expression of AMPA receptors.

Enhancement of Neurotransmitter Release

Beyond receptor modulation, racemic oxiracetam has been shown to influence the release of key neurotransmitters involved in cognitive processes.

Increased Glutamate and Acetylcholine Release

In vitro studies using rat hippocampal slices have demonstrated that racemic oxiracetam can increase the release of endogenous glutamate from depolarized slices. This effect is concentration-dependent. While not explicitly demonstrated for the (S)-enantiomer in vitro, the in vivo finding that this compound impacts the glutamate-glutamine cycle lends support to this mechanism being a key part of its profile.[1]

Neuroprotection and Cellular Metabolism

In vivo studies that have successfully isolated the effects of this compound point towards a significant role in neuroprotection and the maintenance of cellular energy homeostasis, particularly under conditions of stress such as cerebral hypoperfusion.

Attenuation of Neuronal Damage

In animal models of chronic cerebral hypoperfusion, this compound, but not (R)-Oxiracetam, has been shown to ameliorate neuronal damage, including neuron loss and shrinkage in the hippocampus and cortex.[1][2] This neuroprotective effect is a cornerstone of its therapeutic potential.

Table 2: Comparative Effects of Oxiracetam Enantiomers on Neuronal Damage in vivo

| Compound | Dosage | Effect on Dark Neurons (Hippocampus & Cortex) | Animal Model | Reference |

| This compound | 100 mg/kg, 200 mg/kg | Decreased | 2-Vessel Occlusion Rats | [1] |

| (R)-Oxiracetam | 200 mg/kg | No effect | 2-Vessel Occlusion Rats | [1] |

| Racemic Oxiracetam | 400 mg/kg | Decreased | 2-Vessel Occlusion Rats | [1] |

Regulation of ATP Metabolism

A key finding from in vivo studies is the ability of this compound to regulate ATP metabolism in the cortex of hypoperfused rats.[1] This suggests that at a cellular level, this compound may help maintain energy supplies, which is critical for neuronal survival and function.

Experimental Protocols

AMPA Receptor-Mediated 45Ca2+ Influx Assay

-

Cell Culture: Primary cultures of cerebellar granule cells are prepared from neonatal rats and plated on poly-L-lysine-coated multi-well plates.

-

Incubation: After maturation, the neuronal cultures are incubated with varying concentrations of this compound in a physiological salt solution.

-

Stimulation: The cells are then stimulated with a sub-maximal concentration of AMPA in the presence of 45Ca2+.

-

Measurement: The reaction is terminated, and the cells are lysed. The amount of incorporated 45Ca2+ is quantified using a scintillation counter.

-

Analysis: The data is analyzed to determine the dose-dependent effect of this compound on AMPA-stimulated calcium influx.

Neurotransmitter Release Assay from Hippocampal Slices

-

Slice Preparation: Hippocampal slices are prepared from adult rats and maintained in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).

-

Pre-incubation: The slices are pre-incubated with radiolabeled precursors of neurotransmitters (e.g., [3H]-choline for acetylcholine or [3H]-glutamine for glutamate).

-

Perfusion: The slices are then perfused with aCSF containing varying concentrations of this compound.

-

Depolarization: Neurotransmitter release is evoked by a depolarizing stimulus, such as a high concentration of potassium chloride (KCl), in the perfusion medium.

-

Sample Collection and Analysis: Fractions of the perfusate are collected, and the amount of radiolabeled neurotransmitter released is quantified by liquid scintillation counting.

Signaling Pathways and Visualizations

Based on in vivo studies of both racemic oxiracetam and this compound, several signaling pathways are implicated in its neuroprotective and cognitive-enhancing effects.

Hypothesized Signaling Pathway for this compound's Neuroprotective Effects

In vivo studies on racemic oxiracetam have implicated the activation of the Akt/mTOR signaling pathway in its neuroprotective effects against neuronal apoptosis and autophagy.[5][6] Furthermore, research on this compound in an ischemic stroke model has pointed to the involvement of the α7 nicotinic acetylcholine receptor (α7nAChR) and the PI3K pathway.[6] It is plausible that this compound activates α7nAChR, leading to the downstream activation of the PI3K/Akt pathway, which in turn promotes cell survival and inhibits apoptosis.

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway activated by this compound.

Experimental Workflow for Assessing Neurotransmitter Release

The following diagram illustrates a typical workflow for an in vitro neurotransmitter release assay, a key method for characterizing the neuronal activity of compounds like this compound.

Caption: Workflow for in vitro neurotransmitter release assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is the principal active enantiomer of oxiracetam, exerting its pro-cognitive and neuroprotective effects primarily through the modulation of the glutamatergic system. The hypothesized mechanisms include positive allosteric modulation of AMPA receptors and enhancement of neurotransmitter release, leading to improved synaptic function. Furthermore, in vivo data points to a crucial role in maintaining neuronal energy metabolism and activating pro-survival signaling pathways such as PI3K/Akt/mTOR.

A significant opportunity for future research lies in conducting direct in vitro comparative studies of the (S)- and (R)-enantiomers of oxiracetam. Such studies would provide definitive quantitative data on their respective potencies and efficacies at the molecular and cellular levels, solidifying the understanding of this compound's neuronal activity and paving the way for more targeted therapeutic development. Key experiments would include enantiomer-specific dose-response curves for AMPA receptor potentiation, neurotransmitter release, and the activation of intracellular signaling cascades in neuronal cell models.

References

- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. S-oxiracetam Facilitates Cognitive Restoration after Ischemic Stroke by Activating α7nAChR and the PI3K-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Oxiracetam: A Deep Dive into its Enhancement of Long-Term Potentiation in Hippocampal Slices

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Oxiracetam, the active stereoisomer of the nootropic agent oxiracetam, has garnered significant interest within the neuroscience and pharmaceutical research communities for its potential to enhance cognitive function. This document provides an in-depth technical guide on the impact of this compound on long-term potentiation (LTP) in hippocampal slices, a key cellular mechanism underlying learning and memory. By summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways, this whitepaper aims to serve as a comprehensive resource for professionals engaged in the study and development of cognitive-enhancing therapeutics.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound is understood to exert its effects primarily through the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Unlike direct agonists, which bind to the primary receptor site, this compound binds to a distinct allosteric site on the AMPA receptor complex. This binding event is believed to induce a conformational change that slows the receptor's deactivation and/or desensitization, thereby prolonging the influx of cations in response to glutamate binding. This amplification of the glutamatergic signal is a cornerstone of its ability to enhance synaptic plasticity.

Quantitative Impact on Long-Term Potentiation

Electrophysiological studies utilizing field excitatory postsynaptic potential (fEPSP) recordings in the CA1 region of rat hippocampal slices have demonstrated the capacity of oxiracetam to enhance synaptic transmission. While specific dose-response data for the (S)-enantiomer remains to be fully elucidated in publicly available literature, a key study on the racemic mixture of oxiracetam provides valuable quantitative insights.

Table 1: Effect of Racemic Oxiracetam on fEPSP in Rat Hippocampal Slices

| Concentration (µM) | Effect on fEPSP Slope and Amplitude | Reference |

| 0.1 - 100 | Concentration-dependent increase | [1][2] |

| 1 | Maximal increase of 70% | [1][2] |

Note: This data is for the racemic mixture of oxiracetam. It is hypothesized that this compound is the primary contributor to this effect.

Experimental Protocols

The following protocols are synthesized from established methodologies for inducing and recording LTP in hippocampal slices, with specific parameters relevant to the study of oxiracetam.

Hippocampal Slice Preparation

-

Animal Model: Male Wistar rats (150-200g) are commonly used.

-

Anesthesia: Animals are anesthetized with isoflurane or a similar anesthetic agent.

-

Dissection: Following decapitation, the brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). The composition of a typical aCSF is provided in Table 2.

-

Slicing: Transverse hippocampal slices (350-400 µm thickness) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature (20-25°C).

Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)

| Component | Concentration (mM) |

| NaCl | 124 |

| KCl | 3 |

| KH₂PO₄ | 1.25 |

| MgSO₄ | 1.3 |

| CaCl₂ | 2.5 |

| NaHCO₃ | 26 |

| D-Glucose | 10 |

Electrophysiological Recording and LTP Induction

-

Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at 32 ± 1°C. A glass microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record fEPSPs.

-

Stimulation: A bipolar stimulating electrode is positioned to stimulate the Schaffer collateral-commissural pathway.

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: High-frequency stimulation (HFS) is delivered to induce LTP. A common protocol involves two trains of 100 Hz stimulation for 0.4 seconds, with an inter-train interval of 5 minutes.[1][2]

-

This compound Application: this compound is introduced into the perfusion medium at the desired concentration prior to HFS to investigate its effects on LTP induction and magnitude.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to assess the magnitude and stability of potentiation. The fEPSP slope is measured and expressed as a percentage of the pre-HFS baseline.

Signaling Pathways and Molecular Mechanisms

The enhancement of LTP by this compound is believed to be mediated by a complex signaling cascade initiated by its modulation of AMPA receptors. While the complete pathway is still under investigation, current evidence points towards the involvement of the Phosphoinositide 3-kinase (PI3K) and Protein Kinase C (PKC) pathways.

Figure 1: Proposed signaling pathway for this compound-mediated LTP enhancement.

As depicted in Figure 1, this compound, through its positive allosteric modulation of AMPA receptors, is thought to enhance calcium influx upon glutamate binding. Furthermore, evidence suggests that this compound may also activate the α7 nicotinic acetylcholine receptor (α7nAChR), which in turn can activate the PI3K pathway.[3] Activated PI3K converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1), which then phosphorylates and activates atypical Protein Kinase C lambda (PKCλ). Activated PKCλ is believed to phosphorylate the serine 831 residue on the GluA1 subunit of AMPA receptors. This phosphorylation event is a critical step in promoting the trafficking and insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse and enhancing the magnitude of LTP.

Experimental Workflow Visualization

The logical flow of an experiment designed to investigate the effects of this compound on LTP can be visualized as follows:

References

- 1. Effect of the nootropic drug oxiracetam on field potentials of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the nootropic drug Oxiracetam on field potentials of rat hippocampal slices. [iris.sissa.it]

- 3. S-oxiracetam Facilitates Cognitive Restoration after Ischemic Stroke by Activating α7nAChR and the PI3K-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholinergic Effects of (S)-Oxiracetam: A Technical Whitepaper for Neuropharmacological Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiracetam, a nootropic agent of the racetam class, has been a subject of interest for its cognitive-enhancing properties. It is a chiral molecule, existing as (S)- and (R)-enantiomers. Emerging evidence strongly suggests that the pharmacological activity of oxiracetam is primarily attributable to its (S)-enantiomer.[1] This document provides an in-depth technical guide on the cholinergic effects of (S)-oxiracetam, synthesizing preclinical data and outlining the experimental methodologies used to elucidate its mechanism of action. The focus is on its interactions with the cholinergic system, a key pathway in learning and memory.

While much of the foundational research was conducted on the racemic mixture of oxiracetam, this paper will contextualize those findings with the current understanding that this compound is the principal active component. This is supported by studies demonstrating that this compound, but not (R)-oxiracetam, alleviates cognitive impairments in animal models.[1]

Core Cholinergic Mechanisms of Action

The cognitive-enhancing effects of oxiracetam, and by extension its (S)-enantiomer, are significantly mediated through the modulation of the cholinergic system. The primary mechanisms include the enhancement of acetylcholine (ACh) release, increased high-affinity choline uptake (HACU), and potentiation of choline acetyltransferase (ChAT) activity.

Enhancement of Acetylcholine Release

Preclinical studies have demonstrated that oxiracetam potentiates the release of acetylcholine in key brain regions associated with cognitive function, such as the hippocampus. This effect is particularly noted under conditions of neuronal stimulation.

-

Experimental Evidence: In vitro studies on rat hippocampal slices have shown that oxiracetam, at concentrations ranging from 10 to 100 microM, enhances potassium-induced ACh release.[2] Another study found that a 100 mg/kg intraperitoneal injection of oxiracetam resulted in a 63% increase in ACh release from the hippocampus in rats.

Increased High-Affinity Choline Uptake (HACU)

A crucial step in the synthesis of acetylcholine is the uptake of choline into the presynaptic terminal via the high-affinity choline transporter. Oxiracetam has been shown to positively modulate this process.

-

Experimental Evidence: Repeated daily administration of oxiracetam at 100 mg/kg (i.p.) led to a 31% increase in high-affinity choline uptake in the rat hippocampus.[3] A single administration of 300 mg/kg of oxiracetam resulted in a 40% increase in the HACU rate in the hippocampus.[3]

Potentiation of Choline Acetyltransferase (ChAT) Activity

Choline acetyltransferase is the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. Oxiracetam has been observed to enhance the activity of this critical enzyme.

-

Experimental Evidence: In vitro perfusion studies on rat hippocampal slices demonstrated that oxiracetam (10-100 microM) enhanced ChAT activity.[2] Furthermore, repeated oral administration of oxiracetam (100 or 500 mg/kg daily) to aged rats significantly increased ChAT activity in the cerebral cortex, hippocampus, and striatum.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on racemic oxiracetam, which are believed to be driven by the (S)-enantiomer.

Table 1: Effect of Oxiracetam on Acetylcholine (ACh) Release

| Brain Region | Species | Dosage/Concentration | Method | % Increase in ACh Release | Reference |

| Hippocampus | Rat | 100 mg/kg i.p. | In vivo microdialysis | 63% | |

| Hippocampal Slices | Rat | 10-100 µM | In vitro perfusion | Enhanced K+-induced release | [2] |

Table 2: Effect of Oxiracetam on High-Affinity Choline Uptake (HACU)

| Brain Region | Species | Dosage | Treatment Duration | % Increase in HACU | Reference |

| Hippocampus | Rat | 100 mg/kg i.p. | Repeated daily | 31% | [3] |

| Hippocampus | Rat | 300 mg/kg i.p. | Single dose | 40% | [3] |

Table 3: Effect of Oxiracetam on Choline Acetyltransferase (ChAT) Activity

| Brain Region | Species | Dosage/Concentration | Treatment Duration | Effect on ChAT Activity | Reference |

| Hippocampal Slices | Rat | 10-100 µM | In vitro | Enhanced | [2] |

| Cortex, Hippocampus, Striatum | Aged Rat | 100 or 500 mg/kg p.o. | Repeated daily | Significantly enhanced | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper.

Acetylcholine Release Measurement (In Vivo Microdialysis)

-

Animal Model: Male Wistar rats.

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the hippocampus.

-

Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound or vehicle.

-

ACh Quantification: The concentration of acetylcholine in the dialysate is determined using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).

-

Data Analysis: The percentage change in ACh release is calculated by comparing the post-administration levels to the baseline levels.

High-Affinity Choline Uptake (HACU) Assay

-

Tissue Preparation: The hippocampus is dissected from the rat brain and homogenized in a sucrose solution.

-

Synaptosome Isolation: A crude synaptosomal fraction is prepared by differential centrifugation.

-

Incubation: Synaptosomes are pre-incubated with this compound or vehicle in a Krebs-Ringer buffer.

-

Uptake Initiation: The uptake reaction is initiated by adding a low concentration of radiolabeled choline (e.g., [³H]-choline).

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Radioactivity Measurement: The amount of radioactivity trapped in the synaptosomes is quantified using a scintillation counter.

-

Data Analysis: The specific high-affinity uptake is calculated by subtracting the non-specific uptake (measured in the presence of a specific HACU inhibitor like hemicholinium-3) from the total uptake.

Choline Acetyltransferase (ChAT) Activity Assay

-

Tissue Preparation: Brain tissue (cortex, hippocampus, or striatum) is homogenized in a buffer solution.

-

Enzyme Reaction: The homogenate is incubated with a reaction mixture containing radiolabeled acetyl-CoA and choline.

-

Acetylcholine Separation: The newly synthesized radiolabeled acetylcholine is separated from the unreacted acetyl-CoA using liquid cation exchange or precipitation methods.

-

Radioactivity Measurement: The radioactivity of the isolated acetylcholine is measured using a scintillation counter.

-

Data Analysis: The ChAT activity is expressed as the amount of acetylcholine synthesized per unit of time per milligram of protein.

Visualizations

Signaling Pathway

Caption: Proposed cholinergic signaling pathway modulated by this compound.

Experimental Workflow: In Vivo Microdialysis

Caption: Experimental workflow for in vivo microdialysis to measure acetylcholine release.

Logical Relationship: Mechanism to Cognitive Enhancement

Caption: Logical relationship from the cholinergic effects of this compound to cognitive enhancement.

Conclusion

The available evidence strongly indicates that the (S)-enantiomer of oxiracetam is the primary driver of its nootropic effects, which are significantly mediated by the enhancement of the cholinergic system. By increasing acetylcholine release, high-affinity choline uptake, and choline acetyltransferase activity, this compound facilitates cholinergic neurotransmission in brain regions critical for learning and memory. The quantitative data, primarily derived from studies on racemic oxiracetam, provide a solid foundation for further research focused specifically on the (S)-enantiomer. Future studies should aim to provide a direct quantitative comparison of the cholinergic effects of the (S)- and (R)-enantiomers to further solidify the understanding of this compound's pharmacological profile. This will be crucial for the development of more targeted and efficacious cholinergic-based cognitive enhancers.

References

- 1. This compound is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Biochemical studies of oxiracetam (CT-848) on cholinergic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Oxiracetam: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Oxiracetam, the active enantiomer of the nootropic agent oxiracetam, has garnered significant interest for its potential cognitive-enhancing and neuroprotective effects. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound administration, with a focus on the cholinergic, glutamatergic, and protein kinase C (PKC) signaling cascades. Furthermore, this document details the impact of this compound on brain energy metabolism. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Core Cellular Pathways and Mechanisms of Action

This compound exerts its effects through a multi-faceted mechanism of action, primarily targeting key neurotransmitter systems and intracellular signaling pathways crucial for cognitive function.

Cholinergic System Modulation

This compound has been shown to enhance cholinergic neurotransmission, a critical pathway for learning and memory. Its administration leads to an increase in acetylcholine (ACh) utilization and release in brain regions such as the hippocampus and cortex.[1] This modulation is thought to occur through the potentiation of presynaptic cholinergic functions.[2]

Glutamatergic System Modulation

The glutamatergic system, particularly the AMPA and NMDA receptors, plays a pivotal role in synaptic plasticity. This compound has been demonstrated to positively modulate AMPA-sensitive glutamate receptors, leading to an increased release of glutamate.[3][4] This action is believed to contribute to the enhancement of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Protein Kinase C (PKC) Activation

A key mechanism of action for this compound involves the activation of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction cascades. Administration of oxiracetam leads to the translocation of PKC from the cytosol to the particulate (membrane-bound) fraction in the hippocampus and cortex, a process indicative of its activation.[5][6] This activation is correlated with improved performance in learning and memory tasks.[5]

Enhancement of Brain Energy Metabolism

This compound has been shown to positively influence brain energy metabolism. Studies in animal models of chronic cerebral hypoperfusion have demonstrated that this compound can regulate ATP metabolism, suggesting a role in restoring cellular energy homeostasis in compromised conditions.[7][8][9]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and its racemate, oxiracetam.

Table 1: Effects on the Cholinergic System

| Parameter | Brain Region | Species | Dosage | Route | Effect | Reference |

| Acetylcholine (ACh) Utilization | Cortex, Hippocampus | Rat | 100 and 300 mg/kg | i.p. | Increased | [1] |

| High-Affinity Choline Uptake (HACU) | Hippocampus | Rat | 100 mg/kg (repeated) | i.p. | 31% Increase | [1] |

| High-Affinity Choline Uptake (HACU) | Hippocampus | Rat | 300 mg/kg (single) | i.p. | 40% Increase (at 3h) | [1] |

| K+-evoked [3H]ACh Overflow | Hippocampal Slices | Rat | 0.01-1 µM | in vitro | Increased | [3] |

| Scopolamine-induced ACh Decrease | Cortex, Hippocampus | Rat | 50 and 100 mg/kg | i.p. | Reduced | [10] |

Table 2: Effects on the Glutamatergic System and Brain Metabolism

| Parameter | Brain Region | Species | Dosage | Route | Effect | Reference |

| K+-evoked [3H]D-Aspartic Acid Overflow | Hippocampal Slices | Rat | 0.01-1 µM | in vitro | Enhanced | [3] |

| Glutamate and Glutamine Content | Cortex | Rat | 200 mg/kg (this compound) | i.v. | Increased | [11] |

| ATP Metabolism | Cortex | Rat | 200 mg/kg (this compound) | i.v. | Regulated | [7][9] |

Table 3: Effects on Protein Kinase C (PKC) Activity

| Parameter | Brain Region | Species | Dosage | Route | Effect | Reference |

| Membrane-bound PKC | Hippocampus | Mouse (DBA/2) | 50 mg/kg | i.p. | Increased | [5] |

| Particulate PKC Activity | Cortex, Hippocampus | Rat | Not specified | in vivo | Increased | [6] |

Table 4: Effects on Cognitive Function and Cerebral Blood Flow

| Parameter | Model | Species | Dosage | Route | Effect | Reference |

| Spatial Learning (Morris Water Maze) | Learning-impaired DBA/2 mice | Mouse | 50 mg/kg | i.p. | Significant improvement | [5] |

| Scopolamine-induced Amnesia | Passive Avoidance | Rat | 50 and 100 mg/kg | i.p. | Reduced | [10] |

| Cerebral Blood Flow | Chronic Cerebral Hypoperfusion | Rat | 100 and 200 mg/kg (this compound) | i.v. | Significantly increased | [12] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Acetylcholine Release Assay from Hippocampal Slices

-

Objective: To measure the effect of this compound on the release of acetylcholine from rat hippocampal slices.

-

Methodology:

-

Hippocampal slices are prepared from male Sprague-Dawley rats.

-

The slices are incubated with [3H]choline to label the acetylcholine stores.

-

The labeled slices are then superfused with a physiological buffer.

-

Depolarization is induced by increasing the potassium concentration in the buffer (e.g., to 15 mM K+).

-

This compound is added to the superfusion medium at various concentrations (e.g., 0.01-1 µM).

-

The amount of [3H]ACh released into the superfusate is measured by liquid scintillation counting.

-

The effect of this compound is calculated as the percentage change in K+-evoked [3H]ACh overflow compared to control conditions.[3]

-

Protein Kinase C (PKC) Translocation and Activity Assay

-

Objective: To determine the effect of this compound on the subcellular distribution and activity of PKC.

-

Methodology:

-

Animals (e.g., mice or rats) are administered this compound or vehicle.

-

At a specified time point, brain regions of interest (e.g., hippocampus, cortex) are dissected.

-

Tissues are homogenized and subjected to differential centrifugation to separate the cytosolic (soluble) and particulate (membrane-bound) fractions.

-

The amount of PKC in each fraction is determined by Western blotting using PKC-specific antibodies.

-

PKC activity in each fraction is measured using an in vitro kinase assay. This typically involves incubating the fractions with a specific PKC substrate (e.g., histone H1) and [γ-32P]ATP. The incorporation of 32P into the substrate is then quantified.[5][6][13]

-

Morris Water Maze for Spatial Learning Assessment

-

Objective: To evaluate the effect of this compound on spatial learning and memory.

-

Methodology:

-

A circular pool is filled with opaque water, and a hidden escape platform is placed in one quadrant.

-

Animals are trained over several days to find the hidden platform from different starting positions.

-

Performance is typically measured by the escape latency (time to find the platform) and the path length.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

This compound or vehicle is administered to the animals prior to or during the training period.[5]

-

Measurement of Cerebral Blood Flow

-

Objective: To assess the impact of this compound on cerebral blood flow.

-

Methodology:

-

Animal models, such as rats with chronic cerebral hypoperfusion, are used.

-

This compound is administered intravenously.

-

Cerebral blood flow can be measured using techniques like laser Doppler flowmetry or arterial spin labeling magnetic resonance imaging (ASL-MRI).

-

These techniques provide quantitative or semi-quantitative measurements of blood flow in specific brain regions.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Cellular pathways modulated by this compound administration.

Caption: Experimental workflow for PKC translocation and activity assay.

Conclusion